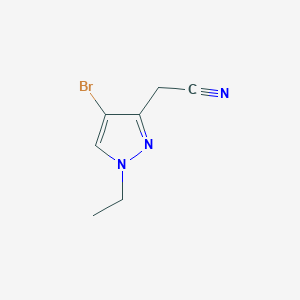

![molecular formula C25H32N4O6S B2699878 4-(二丁基磺酰)-N-[5-(3,5-二甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺 CAS No. 533870-48-3](/img/structure/B2699878.png)

4-(二丁基磺酰)-N-[5-(3,5-二甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The 3,5-dimethoxyphenyl group is also found in several natural products and drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide and oxadiazole rings, and the introduction of the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups may influence its lipophilicity and thus its behavior in biological systems .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzamide and oxadiazole moieties could potentially undergo a variety of reactions. For example, amides can react with acids or bases, and oxadiazoles can participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and oxadiazole rings could increase its melting point and boiling point, while the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups could affect its solubility .科学研究应用

晶体结构和生物学研究

研究 1,3,4-恶二唑衍生物,例如 4,5-二氢-1,3,4-恶二唑-2-硫酮,提供了对它们的晶体结构和生物活性的见解。这些研究重点介绍了这些化合物对金黄色葡萄球菌等病原体的有效抗氧化和抗菌特性。这些化合物通过光谱研究和单晶 X 射线衍射进行表征,揭示了显着的分子间氢键,有助于它们的稳定性和活性 (Subbulakshmi 等人,2019)。

抗癌评估

另一部分研究重点关注 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,设计和合成用于抗癌活性。这些化合物对多种癌细胞系表现出中等到极好的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌,表明它们作为治疗剂的潜力 (B. Ravinaik 等人,2021)。

抗菌和抗增殖活性

一项针对 1,3,4-恶二唑 N-曼尼希碱的研究,该碱由 5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2(3H)-硫酮与甲醛溶液和伯芳基胺或 1-取代哌嗪合成,探讨了它们对致病菌和真菌的抑制活性,以及它们对多种癌细胞系的抗增殖活性。这突出了这些化合物的广谱抗菌和有效的抗癌活性 (L. H. Al-Wahaibi 等人,2021)。

聚合物应用

对含有 1,3,4-恶二唑单元的芳族聚酰胺的研究表明它们具有良好的热稳定性和溶解性,从而可以制造出具有材料科学潜在应用的薄柔性薄膜。当含有 1,3,4-恶二唑环时,这些聚合物表现出蓝色荧光,表明在光电器件中的应用 (I. Sava 等人,2003)。

安全和危害

未来方向

属性

IUPAC Name |

4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O6S/c1-5-7-13-29(14-8-6-2)36(31,32)22-11-9-18(10-12-22)23(30)26-25-28-27-24(35-25)19-15-20(33-3)17-21(16-19)34-4/h9-12,15-17H,5-8,13-14H2,1-4H3,(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOBPACCQCURLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine](/img/structure/B2699802.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanecarboxamide](/img/structure/B2699803.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)

![N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2699810.png)

![ethyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2699811.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2699814.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)